molecular formula C6H13NOS B2792198 N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide CAS No. 1824137-55-4

N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide

Cat. No.: B2792198
CAS No.: 1824137-55-4
M. Wt: 147.24
InChI Key: XWGPVTZOVPKRHZ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide is a chemical compound with the molecular formula C6H13NOS

Properties

IUPAC Name

N-(2-methyl-1-sulfanylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-5(8)7-6(2,3)4-9/h9H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGPVTZOVPKRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-methyl-1-sulfanylpropan-2-ol with acetic anhydride under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the acetamide group.

Industrial Production Methods: In an industrial setting, the production of N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions typically result in the formation of the corresponding amine or thiol derivatives.

  • Substitution: Substitution reactions can yield various substituted acetamides or sulfanylpropan-2-yl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide has been investigated for its potential therapeutic properties, particularly in the development of new drugs.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Autoimmune Diseases : The compound has been studied as a potential inhibitor for autoimmune disorders. Molecular docking studies have shown that it can effectively bind to specific proteins involved in autoimmune responses, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), which is linked to conditions like rheumatoid arthritis and type 1 diabetes .

Biochemical Research

The biochemical interactions of this compound have been explored in various contexts:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, potentially modulating metabolic pathways involved in disease processes .
  • Antimicrobial Properties : Studies indicate that similar sulfanyl compounds possess antimicrobial activity, suggesting that this compound may also contribute to the development of antimicrobial agents .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for industrial applications:

  • Synthesis of Fine Chemicals : The compound can serve as a building block in organic synthesis, particularly in the production of more complex molecules and pharmaceuticals.
  • Dyes and Pigments : Its chemical structure allows for modifications that can lead to the development of dyes and pigments used in various industries.

Case Studies

StudyFocus AreaFindings
Edache et al. (2023)Autoimmune DisordersIdentified this compound as a potential inhibitor for PTPN22, suggesting its use in treating autoimmune diseases like rheumatoid arthritis and type 1 diabetes .
Frontiers in Molecular Biosciences (2023)Anticancer ActivityReported on the anticancer properties of related compounds, indicating a need for further exploration into this compound's effects on cancer cell lines .
PubChem DatabaseChemical PropertiesProvided detailed chemical information and potential applications in drug synthesis and development .

Mechanism of Action

N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide is similar to other sulfanylpropan-2-yl derivatives, such as N-(2-methylpropyl)acetamide and N-(2-methyl-1-sulfanylpropan-2-yl)ethanamide. it is unique in its specific chemical structure and reactivity, which allows it to be used in a variety of applications that other similar compounds cannot.

Comparison with Similar Compounds

  • N-(2-methylpropyl)acetamide

  • N-(2-methyl-1-sulfanylpropan-2-yl)ethanamide

  • N-(2-methyl-1-sulfanylpropan-2-yl)butanamide

Biological Activity

N-(2-Methyl-1-sulfanylpropan-2-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₅H₁₃NOS
  • Molecular Weight : 133.23 g/mol
  • SMILES Notation : CC(=O)N(C(C)C)CS

This compound features a thiol group, which is significant in biological interactions, particularly in redox reactions and enzyme activity modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. This could make it a candidate for treating autoimmune diseases where such pathways are dysregulated.
  • Modulation of Cellular Signaling : The presence of the sulfanyl group may influence cellular signaling pathways, particularly those involving thiol-based redox reactions.

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of this compound, focusing on its efficacy against various biological targets:

In Vitro Studies

  • Antioxidant Effects : A study demonstrated that this compound increased the levels of intracellular glutathione, a key antioxidant in cells. This effect was linked to enhanced protection against oxidative stress-induced apoptosis in neuronal cells .
  • Anti-inflammatory Properties : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

In Vivo Studies

  • Therapeutic Efficacy in Autoimmune Models : In animal models of rheumatoid arthritis, treatment with this compound led to reduced joint inflammation and improved mobility scores compared to control groups . These findings support its potential use as an anti-inflammatory agent.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantIncreased glutathione levels; reduced oxidative stress
Anti-inflammatoryDecreased cytokine production in LPS-stimulated cells
Joint inflammationReduced symptoms in rheumatoid arthritis models

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